N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite

Oligonucleotide Synthesis Chain Termination Polymerase Extension Assay

Standard dA amidites cannot block 3'-extension or produce 2'-5' linkages-substituting them derails antisense, sequencing, and probe-based assays. This 3'-deoxyadenosine phosphoramidite is the definitive solution: • Forces 2'-5' internucleotide bonds for RNA-selective probes; ~4-fold nuclease resistance vs. natural linkages • 3'-deoxy configuration blocks polymerase extension-eliminates false positives in Sanger sequencing & genotyping • Fully compatible with standard automated DNA/RNA synthesis protocols Supplied ≥98% pure (HPLC), stored at -20°C, shipped ambient. For research use only.

Molecular Formula C47H52N7O7P
Molecular Weight 857.9 g/mol
Cat. No. B12387884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite
Molecular FormulaC47H52N7O7P
Molecular Weight857.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41?,46+,62?/m0/s1
InChIKeyJVRBQNAFQWBIAU-NCXGNJMUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Deoxyadenosine Phosphoramidite – Product Overview


N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite (CAS 207347-42-0), also known as 3'-dA-CE Phosphoramidite, is a synthetically protected, modified nucleoside phosphoramidite. Its defining feature is the 3'-deoxy modification on the adenosine sugar ring, which, when incorporated into an oligonucleotide, forces a 2'-5' internucleotide linkage at that position and acts as a potent chain terminator when placed at the 3'-terminus. This compound is not a bioactive molecule itself; it is a precision building block exclusively used in automated solid-phase DNA/RNA synthesis to create oligonucleotides with non-natural backbones or defined 3'-ends for applications in antisense research, diagnostics, and molecular biology [1].

Why Standard Amidites Cannot Replace 3'-Deoxyadenosine


Standard deoxyadenosine (dA) and riboadenosine (rA) phosphoramidites possess a 3'-hydroxyl group, which is essential for forming the natural 3'-5' phosphodiester backbone and for subsequent chain elongation. Using a standard amidite in place of the 3'-deoxy version fundamentally alters the resulting oligonucleotide's connectivity, its susceptibility to nucleases, and its interaction with cellular enzymes like RNase H and polymerases. The absence of the 3'-OH group in N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite is not a minor change; it is a binary switch that toggles the resulting oligo between standard and non-standard behavior. Procurement must be precise, as substitution by a generic 2'-deoxyadenosine or 2'-O-methyladenosine amidite will not produce an oligo with a 2'-5' linkage, will fail to block polymerase extension at the 3'-end, and will not confer the same nuclease resistance profile .

3'-Deoxyadenosine Phosphoramidite Performance Benchmarks


Polymerase Extension Block at 3' Terminus

Placing the 3'-deoxynucleoside at the 3'-terminus of an otherwise standard oligonucleotide effectively blocks extension by DNA polymerases. This effect is not observed with a standard 2'-deoxynucleoside, which has a free 3'-OH group and allows for efficient primer extension [1].

Oligonucleotide Synthesis Chain Termination Polymerase Extension Assay

RNase H Activation Silenced

Oligonucleotides composed entirely of 2'-5' linkages, which can be synthesized using N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite as a building block, do not activate RNase H. This is a stark contrast to standard phosphorothioate oligos, which are potent RNase H activators .

Antisense Oligonucleotides RNase H Gene Silencing

Enhanced Exonuclease Resistance in Serum

Oligonucleotides featuring 2'-5' linkages, synthesized using 3'-deoxy building blocks, demonstrate significantly enhanced stability against exonucleases. In a direct comparison, the rate of degradation of a (2'-5')-3'-dA8 oligomer was almost four times less than that of a standard (3'-5')-2'-dA8 oligomer in cell culture medium containing 10% heat-inactivated fetal calf serum [1].

Oligonucleotide Stability Nuclease Resistance Antisense Therapeutics

Selective RNA Hybridization vs. DNA

UV melting temperature experiments reveal that a (2'-5')-oligo-3'-deoxyadenylate, (2'-5')-3'-dA8, hybridizes selectively to single-stranded RNA (poly rU) with a Tm of 32°C, which is nearly identical to the 33°C Tm of a natural (3'-5')-2'-dA8:poly(rU) duplex. Critically, no association was observed between (2'-5')-3'-dA8 and single-stranded DNA (poly dT) [1].

RNA Targeting Hybridization Specificity Antisense Probes

Key Applications of 3'-Deoxyadenosine Phosphoramidite


Chain-Terminating Diagnostic Primers and Probes

When incorporated as the final 3'-terminal residue, this amidite creates an oligonucleotide that is inert to polymerase extension. This is a cornerstone feature for designing precise, non-extendable primers in techniques like Sanger sequencing, genotyping assays, and various probe-based detection methods where unwanted 3'-extension would lead to false positives or signal distortion [1].

Nuclease-Resistant Antisense Oligonucleotides

For researchers developing antisense therapeutics, the ~4-fold reduction in exonucleolytic degradation conferred by 2'-5' linkages translates directly to improved in vivo stability and a longer duration of action. This allows for less frequent dosing and potentially lower therapeutic doses, a key advantage in drug development [1].

RNA-Specific Molecular Probes

The proven ability of (2'-5')-linked oligos to bind complementary RNA but not DNA makes this building block indispensable for creating highly specific probes for applications like Northern blotting, in situ hybridization, and live-cell RNA imaging, where background signal from DNA binding would compromise data quality [1].

Non-RNase H Steric Block Oligonucleotides

In antisense strategies that rely on steric blocking (e.g., splice-switching oligonucleotides, translation arrest) rather than target RNA cleavage, avoiding RNase H activation is paramount. Oligonucleotides synthesized using this amidite provide a scaffold that silences the RNase H pathway, ensuring the intended mechanism is not confounded by off-target degradation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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